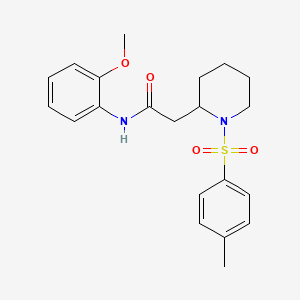

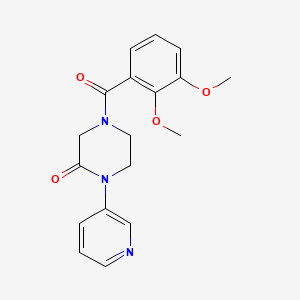

![molecular formula C18H28S2 B2929098 2,5-Dihexylthieno[3,2-b]thiophene CAS No. 2322929-69-9](/img/structure/B2929098.png)

2,5-Dihexylthieno[3,2-b]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dihexylthieno[3,2-b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and high π-electron density . The compound features a thieno[3,2-b]thiophene core with two hexyl groups attached at the 2 and 5 positions, which enhances its solubility and processability.

Mecanismo De Acción

Target of Action

It is known that thiophene-based compounds are often used in the synthesis of organic electronic materials .

Mode of Action

The mode of action of 2,5-Dihexylthieno[3,2-b] Thiophene is primarily through its interaction with other molecules in the formation of organic electronic materials . It is known for its high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Biochemical Pathways

It is known that thiophene-based compounds like this one are often used in the synthesis of organic electronic materials, suggesting that they may play a role in the electron transport pathways in these systems .

Result of Action

The result of the action of 2,5-Dihexylthieno[3,2-b] Thiophene is the formation of organic electronic materials with higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it valuable in the production of devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihexylthieno[3,2-b]thiophene typically involves the following steps:

Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dihexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA, acetic acid, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Halogenated reagents, strong bases like NaH or KOtBu, inert atmosphere.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Functionalized thiophenes with various substituents.

Aplicaciones Científicas De Investigación

2,5-Dihexylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its high charge mobility and extended π-conjugation.

Material Science: Employed in the development of low band-gap organic semiconductors and electrochromic devices.

Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe.

Comparación Con Compuestos Similares

Similar Compounds

Dithieno[3,2-b2′,3′-d]thiophene (DTT): Similar in structure but with different substitution patterns, leading to variations in electronic properties.

Thieno[3,2-b]thiophene (TT): Lacks the hexyl groups, resulting in lower solubility and processability.

Uniqueness

2,5-Dihexylthieno[3,2-b]thiophene stands out due to its enhanced solubility and processability, making it more suitable for practical applications in organic electronics compared to its unsubstituted counterparts .

Propiedades

IUPAC Name |

2,5-dihexylthieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCGMQZNIULPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2929015.png)

![N-(3-methylbutyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2929016.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2929017.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)

![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)

![(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide](/img/structure/B2929030.png)

![2-((2-oxotetrahydrofuran-3-yl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2929031.png)

![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2929036.png)